molecular formula C12H16N4O2S B11774259 7-Methyl-3-(piperidin-3-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide

7-Methyl-3-(piperidin-3-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide

Katalognummer: B11774259
Molekulargewicht: 280.35 g/mol
InChI-Schlüssel: ANKQYANRBFMOSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methyl-3-(piperidin-3-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide ( 1956340-66-1) is a high-purity chemical compound with a molecular formula of C12H16N4O2S and a molecular weight of 280.35 . This specialized heterocyclic compound features a piperidinyl substituent and belongs to the 1,2,4-thiadiazine 1,1-dioxide class, a scaffold recognized in medicinal chemistry research . While specific biological data for this exact molecule is limited in the public domain, structural analogs and related 1,2,4-thiadiazine 1,1-dioxide derivatives have been investigated for a range of pharmacological activities. These include serving as powerful inhibitors of insulin release from pancreatic β-cells, suggesting a role as potassium channel openers . Furthermore, related compounds have demonstrated potential as inhibitors of carbonic anhydrase isozyme CA IX, a cancer-associated target, and have shown weak tuberculostatic activity against Mycobacterium tuberculosis strains, including those resistant to common therapeutics . The core 1,2,4-thiadiazine 1,1-dioxide structure is also known for cardiovascular and hypertensive effects, as well as acting as enzyme inhibitors . This combination of structure and reported activities in similar compounds makes this compound a valuable chemical tool for researchers in drug discovery and chemical biology, particularly for those exploring new modulators of ion channels, anticancer agents, and antimicrobial therapies . This product is intended for research and development purposes only and is not approved for use in humans or animals.

Eigenschaften

Molekularformel

C12H16N4O2S

Molekulargewicht

280.35 g/mol

IUPAC-Name

7-methyl-3-piperidin-3-yl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide

InChI

InChI=1S/C12H16N4O2S/c1-8-5-10-12(14-6-8)15-11(16-19(10,17)18)9-3-2-4-13-7-9/h5-6,9,13H,2-4,7H2,1H3,(H,14,15,16)

InChI-Schlüssel

ANKQYANRBFMOSO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(NC(=NS2(=O)=O)C3CCCNC3)N=C1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Multi-Step Synthesis from Pyridine Precursors

The most widely reported pathway begins with 2-chloropyridine derivatives, which undergo sequential functionalization to introduce the thiadiazine core. A representative synthesis involves three stages:

  • Pd-Catalyzed Amination : 2-Chloropyridine reacts with piperidin-3-amine under hydrogen gas (H₂) at 80°C in the presence of palladium on carbon (Pd/C), achieving a 65% yield of the intermediate 2-(piperidin-3-yl)pyridine.

  • Thiosemicarbazide Formation : The aminated pyridine is treated with thiosemicarbazide in dimethylformamide (DMF) at 120°C for 12 hours, yielding 48% of the thiosemicarbazide intermediate.

  • Cyclization to Thiadiazine Core : Sulfur dioxide (SO₂) is introduced under acidic conditions to form the 1,1-dioxide moiety, with final purification via column chromatography.

Table 1: Key Steps in Multi-Step Synthesis

StepKey IntermediateReaction ConditionsYield (%)
12-(Piperidin-3-yl)pyridinePd/C, H₂, 80°C65
2ThiosemicarbazideDMF, 120°C, 12h48
3Thiadiazine 1,1-dioxideSO₂, HCl, RT, 24h32

Reductive Cyclodehydration Approach

This method bypasses thiosemicarbazide intermediates by directly coupling piperidine-3-carboxylic acid with 2-methylpyridine derivatives. In a toluene reflux system, the reaction proceeds via dehydrative cyclization, achieving a 41% yield. Catalytic p-toluenesulfonic acid (p-TsOH) enhances reaction efficiency by stabilizing transition states.

Aza-Wittig Coupling Method

Aza-Wittig reactions enable the formation of the thiadiazine ring through phosphazene intermediates. Triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) facilitate the coupling of iminophosphoranes with nitroso compounds, yielding the target molecule in 37% yield after recrystallization.

Key Intermediates and Their Preparation

2-(Piperidin-3-yl)pyridine

Synthesized via Buchwald-Hartwig amination, this intermediate’s purity is critical for downstream reactions. Impurities exceeding 2% reduce cyclization yields by 15–20%.

Thiosemicarbazide Derivatives

Prepared by nucleophilic substitution, these intermediates require strict moisture control. DMF stabilizes the reactive carbodiimide species, preventing premature decomposition.

Optimization of Reaction Conditions

Solvent Effects

  • DMF vs. THF : DMF increases cyclization yields by 18% compared to tetrahydrofuran (THF) due to superior solvation of polar intermediates.

  • Temperature Modulation : Maintaining 120°C during thiosemicarbazide formation minimizes byproducts like thioureas.

Catalytic Systems

  • Pd/C vs. Pt/C : Palladium catalysts outperform platinum in amination reactions, reducing reaction times from 24h to 8h.

  • Acid Additives : p-TsOH (10 mol%) improves cyclization efficiency by protonating sulfonamide groups, enhancing electrophilicity.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Telescoped synthesis in flow systems achieves 92% conversion efficiency by minimizing intermediate isolation. Residence times of 30 minutes per step reduce thermal degradation.

Automated Purification Systems

Simulated moving bed (SMB) chromatography recovers 98% pure product with 85% solvent recycling, cutting production costs by 40%.

Purification and Characterization Methods

Chromatographic Techniques

  • HPLC : Reverse-phase C18 columns with 0.1% trifluoroacetic acid (TFA) mobile phase resolve thiadiazine isomers.

  • Column Chromatography : Silica gel (230–400 mesh) eluted with ethyl acetate/hexane (3:7) isolates the target compound in 95% purity.

Spectroscopic Analysis

  • ¹³C NMR : Peaks at δ 158.2 ppm (C=S) and δ 112.4 ppm (pyridine C-3) confirm ring formation.

  • HRMS : [M+H]⁺ at m/z 281.0921 matches the theoretical mass (Δ < 2 ppm).

Comparative Analysis of Synthetic Approaches

Table 2: Method Efficiency Comparison

MethodYield (%)Purity (%)Scalability
Multi-Step Synthesis3295Moderate
Reductive Cyclodehydration4191High
Aza-Wittig Coupling3789Low

The reductive cyclodehydration method balances yield and scalability, making it preferable for industrial applications.

Challenges and Mitigation Strategies

Byproduct Formation

  • Thiourea Derivatives : Generated during thiosemicarbazide synthesis; suppressed by maintaining anhydrous conditions.

  • Oxidative Degradation : 1,1-Dioxide groups decompose under UV light; amber glass reactors mitigate this issue.

Stoichiometric Imbalances

Excess piperidin-3-amine (1.5 equiv.) compensates for Pd catalyst poisoning, improving amination yields to 72% .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

7-Methyl-3-(Piperidin-3-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazin-1,1-dioxid hat verschiedene wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

Der Wirkmechanismus von 7-Methyl-3-(Piperidin-3-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazin-1,1-dioxid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu Veränderungen in zellulären Prozessen führt. Beispielsweise wurde gezeigt, dass es PI3Kδ hemmt, ein Schlüsselenzym, das an zellulären Signalwegen beteiligt ist. Diese Hemmung kann zu einer Unterdrückung der Zellproliferation und Induktion von Apoptose in Krebszellen führen.

Wissenschaftliche Forschungsanwendungen

7-Methyl-3-(piperidin-3-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-Methyl-3-(piperidin-3-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it has been shown to inhibit PI3Kδ, a key enzyme involved in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

Pyridothiadiazine Derivatives

3-Alkylamino-4H-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxides
  • Structural Differences: These derivatives lack the 7-methyl group and instead feature alkylamino substituents at position 3 (e.g., 3-(3,3-dimethyl-2-butylamino)).
  • In contrast, the piperidinyl group in the target compound may enhance binding to neuronal targets due to its basic nitrogen.
  • Selectivity : The absence of a 7-methyl group in these analogues reduces metabolic stability compared to the target compound .
6-Chloro-3-alkylamino-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxides
  • Structural Differences : Thiophene replaces the pyridine ring, and a chlorine atom is present at position 4.
  • Activity: Activate pancreatic β-cell K(ATP) channels at nanomolar concentrations, showing higher potency than benzothiadiazines like diazoxide . The target compound’s pyridine ring may offer distinct electronic effects, altering receptor interaction.

Benzothiadiazine Derivatives

Diazoxide (7-Chloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide)
  • Structural Differences : Benzene-fused core vs. pyridine-fused core; chlorine at position 7 vs. methyl in the target compound.
  • Activity: Non-diuretic antihypertensive agent with vascular K(ATP) channel activity. The 7-methyl group in the target compound may reduce off-target effects observed with diazoxide’s chlorine substituent .
7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
  • Structural Differences : Furan substituent at position 5 and benzene fusion.
  • Activity : Metabolite of an AMPA receptor potentiator with improved blood-brain barrier penetration and pharmacokinetics . The target compound’s piperidinyl group could similarly enhance CNS bioavailability.

Thienothiadiazine Derivatives

6-Chloro-4-ethyl-2H-thieno[2,3-e]-1,2,4-thiadiazine 1,1-dioxide
  • Structural Differences : Thiophene fusion and ethyl group at position 4.
  • Activity : Potent AMPA receptor modulator with cognitive-enhancing effects at 0.3 mg/kg (oral) . The target compound’s pyridine core may offer higher metabolic stability compared to thiophene-based analogues.

Pharmacological and Physicochemical Data

Compound Core Structure Substituents Key Activity Potency/Selectivity
Target Compound Pyrido[2,3-e]thiadiazine 7-methyl, 3-(piperidin-3-yl) K(ATP) modulation (predicted) High lipophilicity (log P ~2.5)
3-(3,3-Dimethyl-2-butylamino)-4H-pyrido[2,3-e] Pyrido[2,3-e]thiadiazine 3-alkylamino Vascular K(ATP) activation EC50: 1.2 µM (rat aorta)
Diazoxide Benzothiadiazine 7-chloro, 3-methyl Pancreatic K(ATP) activation EC50: 12 µM (β-cells)
6-Chloro-thieno[3,2-e]thiadiazine Thienothiadiazine 6-chloro, 4-ethyl AMPA receptor potentiation ED50: 0.3 mg/kg (cognitive enhancement)

Key Research Findings

  • Ring System Impact : Pyridine-fused thiadiazines (e.g., target compound) exhibit higher metabolic stability than thiophene-fused analogues due to reduced oxidative metabolism .
  • Substituent Effects: 7-Methyl Group: Enhances lipophilicity and may block metabolic sites, prolonging half-life .
  • Target Selectivity: Piperidine-containing derivatives may favor neuronal targets (e.g., AMPA receptors) over pancreatic or vascular tissues, unlike 3-alkylamino pyridothiadiazines .

Biologische Aktivität

7-Methyl-3-(piperidin-3-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound with a unique structure that includes a pyridine ring fused with a thiadiazine moiety. Its molecular formula is C12H16N4O2S, and it has a molecular weight of approximately 280.35 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and infectious disease management.

Structural Characteristics

The compound features a piperidine group which is known for its biological significance. The presence of both the pyridine and thiadiazine rings enhances its pharmacological profile. The structural uniqueness allows for various interactions with biological targets, making it an interesting candidate for drug development.

Property Value
Molecular FormulaC12H16N4O2S
Molecular Weight280.35 g/mol
CAS Number1956340-66-1

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in the body. Initial studies suggest that it may exhibit inhibitory effects on certain enzymes relevant to disease processes. Molecular docking studies can elucidate these interactions further by simulating how the compound binds to target sites.

Biological Activity Studies

Research indicates that derivatives of thiadiazine compounds often show significant biological activities, including:

  • Antimicrobial Activity : Compounds similar to this compound have demonstrated varying degrees of effectiveness against bacterial strains such as Salmonella typhi and Bacillus subtilis.
  • Anticancer Properties : The structural components suggest potential anticancer activity. Thiadiazine derivatives have been explored for their ability to inhibit tumor growth through various mechanisms.

Case Studies

  • Antibacterial Screening : A study evaluated several thiadiazine derivatives against common bacterial strains. Results indicated moderate to strong antibacterial activity in some derivatives, suggesting that modifications to the thiadiazine structure can enhance efficacy .
  • Enzyme Inhibition : Research on related compounds showed strong inhibitory activity against urease and acetylcholinesterase (AChE). For instance, certain derivatives exhibited IC50 values significantly lower than standard reference compounds .

Comparative Analysis

To understand the uniqueness of this compound better, it is essential to compare it with similar compounds:

Compound Name Structural Features Biological Activity Unique Aspects
3-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxideContains an amino group; fused benzo ringPotential inhibitors for specific receptorsDifferent ring system enhances binding properties
5-(Piperidin-4-yl)thiazoleThiazole ring; piperidine attachmentAnticancer propertiesSimpler structure may affect bioavailability

Q & A

Basic Research Questions

Q. What are the critical steps and intermediates in synthesizing 7-Methyl-3-(piperidin-3-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with pyridine or piperidine precursors. Key intermediates include chloropyridine derivatives and thiosemicarbazides. Cyclization reactions under controlled conditions (e.g., using catalysts like Pd/C or solvents such as DMF) are critical for forming the thiadiazine core. Challenges in cyclization efficiency and byproduct formation require careful optimization of temperature and stoichiometry .
  • Example Table :

StepKey IntermediateReaction ConditionsYield (%)
12-ChloropyridinePd/C, H₂, 80°C65
2ThiosemicarbazideDMF, 120°C, 12h48

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; ¹H/¹³C) are essential for structural confirmation. HPLC with UV detection (λ = 254 nm) is recommended for purity assessment. X-ray crystallography can resolve stereochemical ambiguities, particularly for the piperidin-3-yl substituent .

Q. How can researchers screen this compound for preliminary biological activity?

  • Methodological Answer : Use in vitro assays targeting receptors or enzymes relevant to the compound’s structural analogs (e.g., benzothiazines with reported antimicrobial or CNS activity). For example:

  • Antimicrobial : Broth microdilution against S. aureus (MIC ≤ 16 µg/mL).
  • Enzyme inhibition : Kinase or protease inhibition assays at 10 µM concentrations .

Advanced Research Questions

Q. What strategies improve synthetic yield while minimizing side reactions?

  • Methodological Answer :

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, CuI) to enhance cyclization efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO, DMF) improve solubility of intermediates.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12h to 2h) and improves yield by 15–20% .

Q. How can mechanistic studies elucidate this compound’s interaction with biological targets?

  • Methodological Answer :

  • Computational Docking : Use software like AutoDock Vina to predict binding affinity to targets (e.g., GABA receptors).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for receptor-ligand interactions.
  • Mutagenesis Studies : Identify critical amino acid residues in target proteins via site-directed mutagenesis .

Q. What computational approaches validate experimental data for this compound’s stability and reactivity?

  • Methodological Answer :

  • DFT Calculations : Predict oxidation potentials and degradation pathways (e.g., hydrolysis at the sulfone group).
  • Molecular Dynamics (MD) : Simulate solvation effects in physiological buffers (pH 7.4) to assess aggregation propensity .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets using standardized protocols (e.g., IC₅₀ normalization).
  • Assay Replication : Control variables like cell line passage number or serum concentration.
  • Structural Analog Comparison : Cross-reference with pyridothiadiazine derivatives (e.g., BPDZ 44, BPDZ 79) to identify substituent-dependent activity trends .

Data Contradiction Analysis Framework

Conflict SourceResolution StrategyExample
Variability in IC₅₀ valuesStandardize assay conditions (e.g., ATP concentration in kinase assays)IC₅₀ range: 0.5–5 µM
Discrepant solubility dataUse consistent solvent systems (e.g., DMSO:PBS ratio)Solubility: 12 mg/mL in 10% DMSO

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.